

One-Pot Synthesis of 4-Pyrimidone-2-Thioethers: An Application Note and Protocol

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Compound of Interest

Compound Name: 2-(methylthio)pyrimidine-4,6(1H,5H)-dione

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Abstract

This application note provides a comprehensive guide to the one-pot synthesis of 4-pyrimidone-2-thioethers, a class of heterocyclic compounds with significant applications in medicinal chemistry and drug discovery. The presented protocol details a convenient and efficient method utilizing a sequential base- and acid-mediated condensation of S-alkylisothiourreas with β -ketoesters. This approach offers several advantages, including mild reaction conditions, good to excellent yields, and a broad tolerance for various functional groups.[1][2][3][4] The utility of this methodology is highlighted by its successful application in the large-scale synthesis of crucial intermediates for bioactive molecules, such as the KRASG12C inhibitor adagrasib.[1][3] This document is intended for researchers, scientists, and professionals in the field of drug development seeking a reliable and scalable method for accessing these valuable scaffolds.

Introduction: The Significance of 4-Pyrimidone-2-Thioethers

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of naturally occurring and synthetic bioactive molecules.[1][3] Its derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5] Among the diverse family of pyrimidine-containing compounds, 4-

pyrimidone-2-thioethers have emerged as particularly valuable building blocks in medicinal chemistry.[1][3][4]

The strategic placement of the alkylthio group at the 2-position and the hydroxyl group at the 4-position allows for regioselective functionalization.[1][3] The 2-alkylthio group can act as a versatile handle for introducing further molecular complexity, serving as a linker to other moieties or as a latent sulfone for subsequent nucleophilic aromatic substitution (S_NAr) reactions.[1][3] Concurrently, the 4-hydroxyl group can be modified through ether formation or activated for its own S_NAr sequence.[1][3] This orthogonal reactivity is crucial in the construction of complex drug molecules, enabling the efficient and controlled assembly of different pharmacophoric elements.

Traditional synthetic routes to 4-pyrimidone-2-thioethers often involve multi-step procedures, such as the sequential condensation of a β -ketoester with thiourea followed by alkylation of the resulting thiol.[3] While effective, these methods can be time-consuming and may suffer from issues like overalkylation, leading to the formation of undesired dialkylated impurities.[3] The one-pot synthesis described herein circumvents these challenges by directly condensing readily available S-alkylisothiureas with β -ketoesters, offering a more streamlined and efficient pathway to these important intermediates.[1][3]

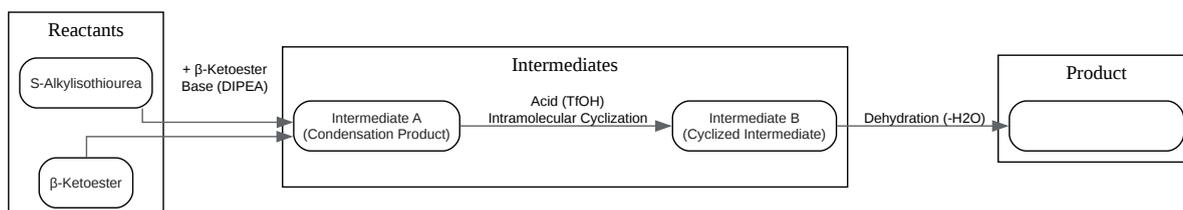
Reaction Mechanism and Principle

The one-pot synthesis of 4-pyrimidone-2-thioethers proceeds through a sequential two-stage, base/acid-mediated reaction. A plausible mechanism involves the initial base-mediated condensation of the S-alkylisothiurea with the β -ketoester.[4] This is followed by an acid-mediated cyclization and dehydration to afford the final 4-pyrimidone-2-thioether product.

A Proposed Reaction Pathway:

- **Base-Mediated Condensation:** In the presence of a base, such as N,N-diisopropylethylamine (DIPEA), the S-alkylisothiurea reacts with the β -ketoester. The base facilitates the deprotonation of the isothiurea, enhancing its nucleophilicity. The nucleophilic nitrogen then attacks the carbonyl carbon of the ketoester, forming a tetrahedral intermediate.
- **Acid-Mediated Cyclization and Dehydration:** The addition of a strong acid, such as trifluoromethanesulfonic acid (TfOH), catalyzes the intramolecular cyclization of the

intermediate. This is followed by a dehydration step, where a molecule of water is eliminated to form the stable aromatic pyrimidone ring.



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Caption: Proposed reaction mechanism for the one-pot synthesis of 4-pyrimidone-2-thioethers.

Materials and Methods

Reagents and Solvents

- S-alkylisothiuronium salt (e.g., S-methylisothiuronium sulfate, S-ethylisothiuronium bromide) (1.1 equiv.)
- β -ketoester (e.g., ethyl acetoacetate, methyl acetoacetate) (1.0 equiv.)
- N,N-Diisopropylethylamine (DIPEA) (1.1 equiv.)
- Trifluoromethanesulfonic acid (TfOH) (1.0 equiv.)
- 2-Methyltetrahydrofuran (2-MeTHF) (0.33 M with respect to the β -ketoester)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

- Solvents for chromatography (e.g., ethyl acetate, hexanes)

Equipment

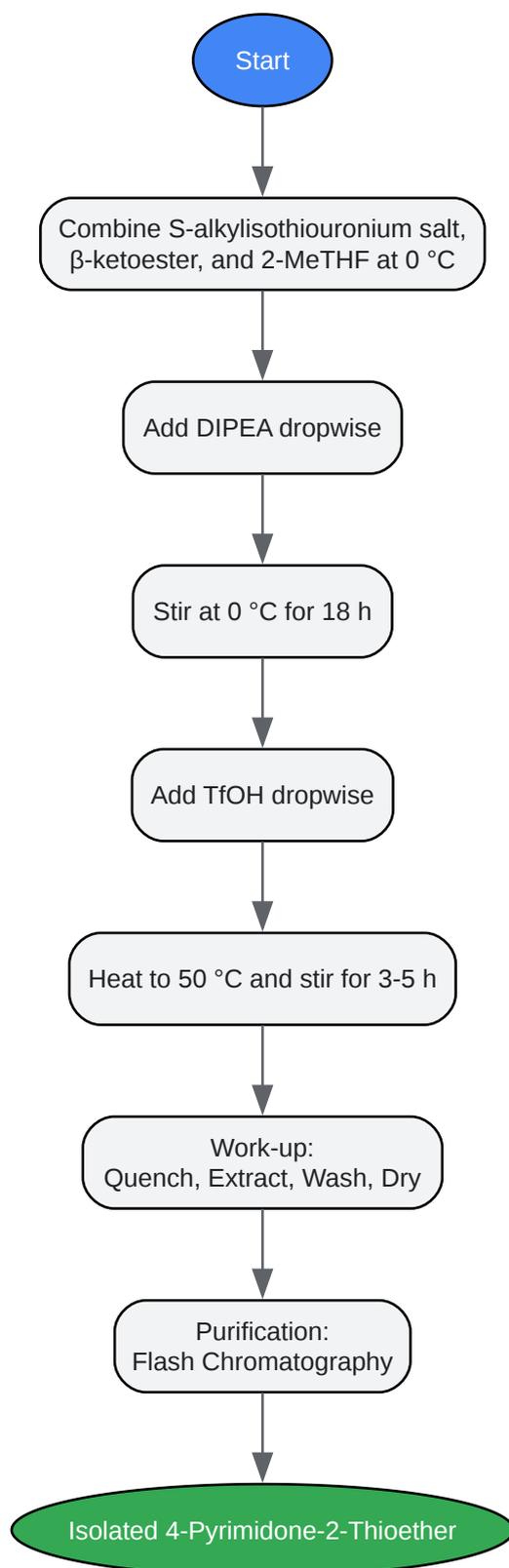
- Round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet
- Ice bath
- Heating mantle or oil bath
- Rotary evaporator
- Separatory funnel
- Standard laboratory glassware
- Flash chromatography system

Experimental Protocol

This protocol is a general procedure and may require optimization for specific substrates.

- To a solution of the S-alkylisothiuronium salt (1.1 equiv.) and the β -ketoester (1.0 equiv.) in 2-MeTHF (0.33 M) in a round-bottom flask at 0 °C (ice bath), add DIPEA (1.1 equiv.) dropwise.
- Stir the reaction mixture at 0 °C for 18 hours under a nitrogen atmosphere.
- After 18 hours, add TfOH (1.0 equiv.) dropwise to the reaction mixture at 0 °C.
- Remove the ice bath and heat the reaction mixture to 50 °C.
- Stir the reaction at 50 °C for 3-5 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by the slow addition of saturated aqueous NaHCO_3 .

- Transfer the mixture to a separatory funnel and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and filter.
- Concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-pyrimidone-2-thioether.



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Caption: Step-by-step experimental workflow for the one-pot synthesis.

Troubleshooting

Problem	Possible Cause	Solution
Low Yield	Incomplete reaction	- Ensure anhydrous conditions. - Extend the reaction time at 50 °C. - Check the purity of the starting materials.
Decomposition of product	- Avoid excessive heating during the reaction or work-up.	
Formation of Byproducts	Overalkylation (if starting from thiourea)	- The one-pot method with S-alkylisothiourea is designed to prevent this.[3]
Incomplete cyclization	- Ensure the correct stoichiometry of TfOH is used. - Increase the reaction time at 50 °C.	
Difficulty in Purification	Co-eluting impurities	- Optimize the solvent system for flash chromatography. - Consider recrystallization as an alternative purification method.

Characterization

The synthesized 4-pyrimidone-2-thioethers should be characterized using standard analytical techniques to confirm their structure and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are essential for elucidating the chemical structure of the product.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized compound.
- High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.

Table 1: Example Characterization Data for a Synthesized 4-Pyrimidone-2-thioether

Analytical Technique	Expected Result
¹ H NMR	Characteristic peaks for the pyrimidone ring protons and the alkylthio group.
¹³ C NMR	Resonances corresponding to the carbonyl carbon, the carbon bearing the thioether, and other carbons of the pyrimidone ring and substituents.
HRMS (ESI+)	Calculated [M+H] ⁺ value corresponding to the molecular formula of the target compound.
HPLC	A single major peak indicating high purity (e.g., >95%).

Scope and Limitations

This one-pot synthesis method has demonstrated broad substrate scope and functional group compatibility.^{[1][3]} A variety of S-alkylisothioureas and β-ketoesters can be employed to generate a diverse library of 4-pyrimidone-2-thioethers. The reaction conditions are mild, allowing for the presence of various functional groups on the starting materials.^{[1][3]}

However, some limitations may exist. For instance, highly sterically hindered substrates may react more slowly or give lower yields. Additionally, certain functional groups that are sensitive to strong acids may not be compatible with the reaction conditions. It is always advisable to perform a small-scale trial reaction when using new or complex substrates.

Conclusion

The one-pot synthesis of 4-pyrimidone-2-thioethers via a base/acid-mediated condensation of S-alkylisothioureas and β-ketoesters represents a highly efficient and practical method for accessing these valuable heterocyclic building blocks.^{[1][3]} The procedure is straightforward, utilizes readily available starting materials, and is scalable, making it an attractive approach for both academic research and industrial drug development.^{[1][3]} The versatility and robustness

of this protocol are expected to facilitate the discovery and synthesis of novel pyrimidine-containing therapeutic agents.[1][3]

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